2-Hydroxy-5-phenylmethoxypentanenitrile
Description
2-Hydroxy-5-phenylmethoxypentanenitrile is a nitrile derivative with a hydroxyl (-OH) group at position 2 and a phenylmethoxy (benzyloxy, PhCH2O-) group at position 5 of a pentanenitrile backbone. The hydroxyl group may confer reactivity in esterification or oxidation reactions, while the benzyloxy group could enhance lipophilicity, influencing bioavailability.
Properties
IUPAC Name |
2-hydroxy-5-phenylmethoxypentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c13-9-12(14)7-4-8-15-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFGZVQUJQAJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Hydroxy-5-phenylmethoxypentanenitrile with analogous nitriles from the provided evidence:
Key Findings:
Functional Group Influence on Reactivity and Hazards 5-(Acetyloxy)pentanenitrile (): The acetyloxy group introduces significant hazards, including acute oral toxicity (Category 4) and irritant properties. Its nitrile core may contribute to metabolic toxicity . Such compounds are often intermediates in drug synthesis . (2R)-2-(3,4-Dimethoxyphenyl)-...pentanenitrile (): The dimethoxyphenyl and methylamino groups indicate CNS or cardiovascular applications. No hazards are reported, but stereochemistry (R-configuration) may affect biological activity .
Structural Similarities and Differences Hydroxyl vs. Benzyloxy vs. Phenyl Substituents: The benzyloxy group in the target compound differs from the 5-phenyl group in ’s hydrochloride salt, likely altering solubility and metabolic stability.
Applications and Safety Profiles
- Nitriles with ether or ester linkages (e.g., 5-(acetyloxy)pentanenitrile) are often used in polymer or pharmaceutical manufacturing but require stringent safety protocols due to irritant properties .
- Chiral nitriles (e.g., ) are valuable in asymmetric synthesis, though their complex structures necessitate rigorous purity testing .
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